Cinobufaginol

描述

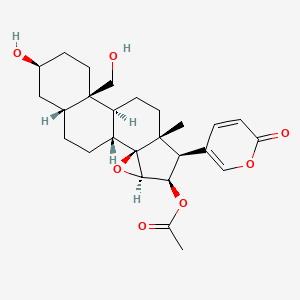

Cinobufaginol is a natural product derived from the skin of the toad species Bufo bufo gargarizans. It belongs to the class of bufadienolides, which are known for their potent biological activities, particularly in traditional Chinese medicine. This compound has garnered significant attention due to its potential therapeutic applications, especially in the treatment of various cancers .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of cinobufaginol typically involves the extraction and purification from the dried skin of Bufo bufo gargarizans. The extraction process often employs solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The purified compound is then subjected to various chromatographic techniques to isolate this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The dried toad skin is processed using large-scale extraction equipment, and the solvents are recovered and reused to minimize waste. The final product is obtained through high-performance liquid chromatography, ensuring high purity and consistency .

化学反应分析

Types of Reactions

Cinobufaginol undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .

科学研究应用

Antitumor Activity

Cinobufaginol has demonstrated potent anticancer properties across various cancer types. The following table summarizes key studies highlighting its antitumor effects:

Immunomodulatory Effects

This compound has been shown to modulate immune responses, enhancing the proliferation of immune cells and influencing cytokine production. Key findings include:

- Immune Cell Proliferation : In vitro studies indicate that this compound stimulates the proliferation of splenocytes, macrophages, and T cells, enhancing overall immune response .

- Cytokine Modulation : It increases levels of pro-inflammatory cytokines such as interferon gamma and tumor necrosis factor alpha while decreasing anti-inflammatory cytokines like interleukin 4 and interleukin 10 .

Analgesic Properties

This compound exhibits significant analgesic effects, which may be beneficial for cancer-related pain management:

- Pain Threshold Enhancement : Studies have shown that this compound increases pain thresholds in animal models through mechanisms involving β-endorphin synthesis and mu-opioid receptor upregulation .

- Mechanism of Action : The analgesic effect is attributed to modulation of local β-endorphin expression, enhancing pain relief without significant side effects associated with conventional analgesics .

Cardioprotective Effects

Research indicates that this compound may have cardioprotective properties similar to those of digitalis:

- Regulation of Steroid Synthesis : It inhibits aldosterone and cortisol secretion by affecting the expression of StAR protein, suggesting potential applications in treating conditions like Cushing's syndrome and heart failure .

Pharmacokinetics and Safety Profile

While the therapeutic potential of this compound is promising, understanding its pharmacokinetics and safety profile is crucial for clinical applications:

作用机制

Cinobufaginol exerts its effects primarily through the inhibition of epidermal growth factor receptor phosphorylation and its downstream signaling pathways. This inhibition leads to the induction of apoptosis and cytotoxicity in cancer cells with epidermal growth factor receptor amplification. Additionally, this compound targets other molecular pathways, such as the phosphatidylinositol 3-kinase-AKT pathway, contributing to its anti-cancer effects .

相似化合物的比较

Similar Compounds

- Bufalin

- Resibufogenin

- 19-oxo-bufalin

- Marinobufagin

- Telocinobufagin

Uniqueness

Cinobufaginol is unique among bufadienolides due to its selective inhibition of epidermal growth factor receptor phosphorylation and its potent anti-cancer properties. While other bufadienolides also exhibit biological activities, this compound’s specificity for epidermal growth factor receptor and its downstream signaling pathways make it a promising therapeutic agent for treating cancers with epidermal growth factor receptor amplification .

生物活性

Cinobufaginol, a member of the bufadienolide family, is derived from the skin secretions of certain toad species, particularly Bufo gargarizans. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. The following sections detail its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

This compound exhibits a range of pharmacological effects, including:

- Antitumor Activity : Demonstrated efficacy against various cancer types, including breast cancer, osteosarcoma, glioblastoma, and uveal melanoma.

- Cardiotonic Effects : Acts on cardiac tissues with potential applications in treating heart failure.

- Immunomodulatory Effects : Influences immune responses, potentially enhancing anti-tumor immunity.

- Antiviral and Antiprotozoal Properties : Exhibits activity against certain viral infections and protozoan diseases.

This compound's anticancer effects are primarily mediated through:

- Induction of Apoptosis : Triggers programmed cell death in cancer cells by altering mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels. It promotes the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .

- Cell Cycle Arrest : Inhibits cell proliferation by causing G2/M phase arrest in various cancer cell lines .

- Inhibition of Oncogenic Pathways : Blocks signaling pathways associated with tumor growth and survival, such as the EGFR pathway in glioblastoma .

- Regulation of Immune Responses : Modulates the activity of tumor-associated macrophages and enhances T-cell responses against tumors .

Table 1: Summary of Key Studies on this compound

Case Study: Acetyl-Cinobufagin in Breast Cancer

In a study involving acetyl-cinobufagin, researchers found that it significantly reduced tumor volume in a triple-negative breast cancer model. The treatment led to decreased tumor weight without notable toxicity to the mice, indicating its potential as a therapeutic agent without severe side effects .

Case Study: Mechanistic Insights into Apoptosis Induction

Research on osteosarcoma cells revealed that this compound increases intracellular ROS levels and disrupts mitochondrial function, leading to apoptosis. The study highlighted that pre-treatment with antioxidants could reverse these effects, underscoring the compound's mechanism involving oxidative stress .

属性

IUPAC Name |

[14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12,16-19,21-23,27,29H,4-5,7-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRVIPFIZZDLGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)CO)C)C6=COC(=O)C=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70985577 | |

| Record name | 16-(Acetyloxy)-3,19-dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6691-83-4 | |

| Record name | 16-(Acetyloxy)-3,19-dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How has the structure of cinobufaginol been elucidated?

A2: The structure of this compound, a compound isolated from Chan Su (Venenum Bufonis), was elucidated using proton resonance spectroscopy. [] This technique allowed researchers to determine the arrangement of hydrogen atoms within the molecule, providing crucial information for understanding its structure.

Q2: How can I analyze the presence and quantity of this compound in Venenum Bufonis samples?

A3: High-performance liquid chromatography (HPLC) has been successfully employed to simultaneously identify and quantify this compound and other bufadienolides in Venenum Bufonis. [] This method offers a reliable and sensitive approach for quality control and analysis of this traditional Chinese medicine.

Q3: Are there significant variations in the concentration of this compound among different batches of Venenum Bufonis?

A4: Yes, research indicates significant variations exist in the content of this compound and other bufadienolides across different batches of Venenum Bufonis. [] This highlights the importance of quality control measures, such as the utilization of HPLC analysis, to ensure consistent therapeutic efficacy and patient safety.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。